6-chloro-N-(4-fluorophenyl)quinolin-4-amine
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Overview
Description
6-chloro-N-(4-fluorophenyl)quinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . The compound this compound is of particular interest due to its potential therapeutic applications and unique chemical structure.
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and can interact with various cellular targets .
Mode of Action
It’s known that quinoline derivatives can inhibit bacterial dna gyrase, which is crucial for bacterial dna replication . This suggests that 6-chloro-N-(4-fluorophenyl)quinolin-4-amine might interact with its targets in a similar manner, leading to changes in cellular functions .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, including those involved in bacterial dna replication . Therefore, it’s plausible that this compound may affect similar pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Quinoline derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Given the known activities of quinoline derivatives, it’s plausible that this compound may have similar effects, such as inhibiting bacterial growth or other cellular functions .
Action Environment
Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-fluorophenyl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-chloro-N-(4-fluorophenyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antimalarial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, exhibiting different biological activities.
Fluoroquinolones: A class of antibiotics with a fluorine atom and quinoline core.
Uniqueness: 6-chloro-N-(4-fluorophenyl)quinolin-4-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
6-chloro-N-(4-fluorophenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2/c16-10-1-6-14-13(9-10)15(7-8-18-14)19-12-4-2-11(17)3-5-12/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKFWHQBJCYLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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